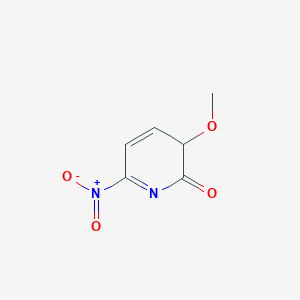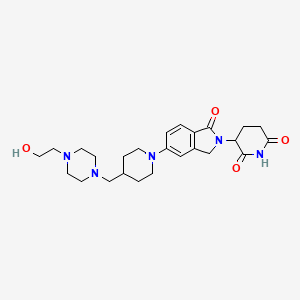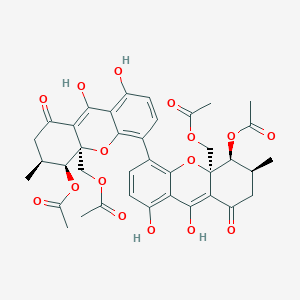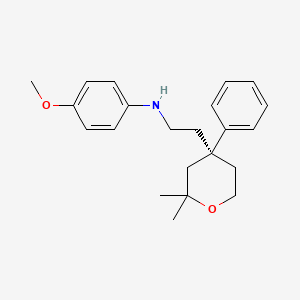
2(1H)-Pyridinone, 3-methoxy-6-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxy-6-nitropyridin-2-ol is a chemical compound with the molecular formula C6H6N2O4 and a molecular weight of 170.12 g/mol It is a derivative of pyridine, characterized by the presence of a methoxy group at the 3-position and a nitro group at the 6-position, along with a hydroxyl group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-6-nitropyridin-2-ol typically involves the nitration of methoxypyridine derivatives. One common method involves the reaction of pyridine and substituted pyridines with nitrogen pentoxide (N2O5) in an organic solvent to form the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO2) and bisulfite (HSO3-) in water to yield 3-nitropyridine . Further functionalization can introduce the methoxy group at the 3-position.
Industrial Production Methods
Industrial production methods for 3-methoxy-6-nitropyridin-2-ol are not extensively documented, but they likely involve similar nitration and substitution reactions on a larger scale, with optimization for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Methoxy-6-nitropyridin-2-ol undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under harsh conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions activated by the nitro group.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4).
Reduction: Catalytic hydrogenation using Pd/C in the presence of hydrogen gas.
Substitution: Nucleophiles such as ammonia or amines in the presence of a base.
Major Products Formed
Reduction: 3-amino-6-methoxypyridin-2-ol.
Substitution: Various substituted pyridines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Methoxy-6-nitropyridin-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-methoxy-6-nitropyridin-2-ol involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the methoxy and hydroxyl groups can form hydrogen bonds with biological molecules. These interactions can influence enzyme activity and other biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
3-Nitropyridine: Lacks the methoxy group but shares the nitro and hydroxyl functionalities.
6-Methoxy-3-nitropyridin-2-ol: Similar structure but with different substitution patterns.
Uniqueness
3-Methoxy-6-nitropyridin-2-ol is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted chemical synthesis and research applications .
Propiedades
Fórmula molecular |
C6H6N2O4 |
|---|---|
Peso molecular |
170.12 g/mol |
Nombre IUPAC |
3-methoxy-6-nitro-3H-pyridin-2-one |
InChI |
InChI=1S/C6H6N2O4/c1-12-4-2-3-5(8(10)11)7-6(4)9/h2-4H,1H3 |
Clave InChI |
SXXIIXILXPFINA-UHFFFAOYSA-N |
SMILES canónico |
COC1C=CC(=NC1=O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[[3-[4-(cyclopropanecarbonyl)piperazine-1-carbonyl]-4-fluorophenyl]methyl]-4H-phthalazin-1-one](/img/structure/B12365844.png)
![3-(3,4-dimethoxyphenyl)-5-[4-(1-methylpiperidin-4-yl)phenyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12365850.png)
![2-Oxa-8-azaspiro[4.5]decane-3,8-dicarboxylic acid, 8-(1,1-dimethylethyl) ester](/img/structure/B12365855.png)


![1,3-Piperidinedicarboxylic acid, 3-[(4-chlorophenyl)methyl]-, 1-(1,1-dimethylethyl) ester](/img/structure/B12365884.png)


![(2S,4R)-4-fluoro-N-[(S)-phenyl-(4-propan-2-ylphenyl)methyl]-1-[2-(2H-triazol-4-yl)acetyl]pyrrolidine-2-carboxamide](/img/structure/B12365897.png)
![(E)-N-[4-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl]-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)prop-2-enamide](/img/structure/B12365899.png)


